N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide
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Overview
Description
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a naphthalene ring system attached to a carboxamide group, with a 1,2,5-oxadiazole ring substituted with a 4-fluorophenyl group. This combination of functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide typically involves a multi-step process:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as nitriles and hydrazides under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step often involves the use of fluorinated aromatic compounds and coupling reactions facilitated by catalysts like palladium.
Attachment of the naphthalene ring: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using naphthalene derivatives.
Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an amine or ammonia under suitable conditions to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide
- N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide
- N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide
Uniqueness
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H12FN3O2 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H12FN3O2/c20-14-10-8-13(9-11-14)17-18(23-25-22-17)21-19(24)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,21,23,24) |
InChI Key |
WVBGPVHKRGJSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NON=C3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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